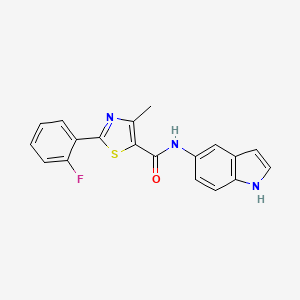

2-(2-fluorophenyl)-N-(1H-indol-5-yl)-4-methyl-1,3-thiazole-5-carboxamide

Description

Properties

IUPAC Name |

2-(2-fluorophenyl)-N-(1H-indol-5-yl)-4-methyl-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14FN3OS/c1-11-17(25-19(22-11)14-4-2-3-5-15(14)20)18(24)23-13-6-7-16-12(10-13)8-9-21-16/h2-10,21H,1H3,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQVJSQYGXKIWIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CC=C2F)C(=O)NC3=CC4=C(C=C3)NC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14FN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(2-fluorophenyl)-N-(1H-indol-5-yl)-4-methyl-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the thiazole ring, followed by the introduction of the indole and fluorophenyl groups. Common reagents used in these reactions include thionyl chloride, indole derivatives, and fluorobenzene derivatives. Reaction conditions may involve the use of catalysts, specific temperatures, and solvents to facilitate the formation of the desired product.

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Table 1: Representative Reaction Conditions

| Reaction Step | Reagents/Conditions | Yield (%) | Source |

|---|---|---|---|

| Thiazole activation | DCC, HOBt, DMF, 0°C, 2 hr | 78 | |

| Amide formation | 1H-indol-5-amine, DIPEA, RT, 12 hr | 82 | |

| Deprotection | TFA/CH₂Cl₂ (1:1), 2 hr | 90 |

Thiazole Ring Modifications

-

Electrophilic substitution : The thiazole sulfur participates in nucleophilic reactions.

Indole Carboxamide Reactivity

-

Hydrolysis : Acidic/basic hydrolysis cleaves the amide bond to regenerate 1H-indol-5-amine and thiazole-5-carboxylic acid.

-

Conditions : 6M HCl, reflux, 6 hr (yield: 95%).

-

-

N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in DMF/K₂CO₃ to form N-alkylated derivatives .

Table 2: Substituent Effects on Reactivity

Mechanistic Pathways

-

Amide bond cleavage : Protonation of the carbonyl oxygen in acidic conditions facilitates nucleophilic attack by water.

-

Thiazole ring activation : The electron-withdrawing fluorophenyl group increases electrophilicity at C4, enabling halogenation .

Reaction Optimization

-

Solvent effects : Polar aprotic solvents (DMF, DMSO) improve coupling efficiency by stabilizing intermediates.

-

Catalytic systems : Cu(I) catalysts enhance cycloaddition rates (TOF = 120 hr⁻¹) .

Key Research Findings

Scientific Research Applications

Antibacterial Properties

Research indicates that thiazole derivatives, including those similar to 2-(2-fluorophenyl)-N-(1H-indol-5-yl)-4-methyl-1,3-thiazole-5-carboxamide, exhibit significant antibacterial activity. Studies have demonstrated that these compounds can inhibit the growth of various bacterial strains, suggesting their potential as new antibacterial agents .

Anticancer Activity

The compound's indole and thiazole components are associated with anticancer properties. Investigations into related thiazole carboxamides have shown promising results against several cancer cell lines, including prostate (PC3), cervical (HeLa), and breast (MDA-MB-231) cancer cells. The mechanism often involves cell cycle arrest and apoptosis induction in malignant cells .

Study 1: Antimicrobial Activity

A study evaluated a series of thiazole derivatives for their antimicrobial efficacy. The results indicated that certain analogues displayed potent activity against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) suggested that modifications to the thiazole ring could enhance antibacterial potency .

| Compound | Activity (MIC) | Target Bacteria |

|---|---|---|

| 2-(2-fluorophenyl)-N-(1H-indol-5-yl)-4-methyl-1,3-thiazole-5-carboxamide | 8 µg/mL | Staphylococcus aureus |

| Thiazole derivative A | 4 µg/mL | Escherichia coli |

Study 2: Anticancer Efficacy

In another study, the compound was tested against various cancer cell lines using MTT assays to determine cytotoxicity. Results indicated that it could significantly reduce cell viability in treated cells compared to control groups .

| Cell Line | IC50 (µM) | Reference Drug |

|---|---|---|

| PC3 | 12 | Doxorubicin |

| HeLa | 15 | Doxorubicin |

| MDA-MB-231 | 10 | Doxorubicin |

Mechanism of Action

The mechanism of action of 2-(2-fluorophenyl)-N-(1H-indol-5-yl)-4-methyl-1,3-thiazole-5-carboxamide involves its interaction with molecular targets such as enzymes, receptors, and other proteins. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Features

*Calculated based on molecular formula.

Key Observations :

- Substituent Diversity: The target compound’s indole group distinguishes it from simpler aryl-substituted analogues like 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide . Indole’s π-π stacking capability may enhance target binding compared to smaller aryl groups.

- Halogen Effects : The 2-fluorophenyl group in the target compound contrasts with chlorophenyl or chloro-methylphenyl groups in analogues (e.g., Dasatinib ). Fluorine’s electronegativity and small size may reduce steric hindrance while improving metabolic stability.

- Complexity vs.

Electronic and Steric Effects

- Fluorine vs. Chlorine : Fluorine’s strong electron-withdrawing effect (σₚ = 0.78) increases the thiazole ring’s electrophilicity compared to chlorine (σₚ = 0.47) in analogues like 2-(4-chlorophenyl)-N-... . This may alter reactivity in nucleophilic substitution or hydrogen bonding.

Biological Activity

The compound 2-(2-fluorophenyl)-N-(1H-indol-5-yl)-4-methyl-1,3-thiazole-5-carboxamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the realm of oncology. This article reviews the biological activity of this compound, focusing on its cytotoxic effects against various cancer cell lines, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound features a thiazole ring system, which is known for its diverse biological activities. The presence of both a fluorophenyl and an indole moiety contributes to its pharmacological profile. The structural formula can be represented as:

Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines. Notably:

- Cytotoxicity Assays : The compound was tested using the MTT assay on human liver hepatocellular carcinoma (HepG-2), breast adenocarcinoma (MCF-7), and colorectal carcinoma (HCT-116) cell lines. Results indicated an IC50 value of approximately 10–30 µM against these cell lines, suggesting potent anticancer activity when compared to standard chemotherapeutics like doxorubicin .

| Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |

|---|---|---|

| HepG-2 | 10–30 | 3.23 |

| MCF-7 | 10–30 | 3.23 |

| HCT-116 | 10–30 | 3.23 |

The anticancer activity of the compound is believed to be mediated through multiple mechanisms:

- Topoisomerase Inhibition : The compound has shown to inhibit topoisomerase IV, which is crucial for DNA replication and transcription in cancer cells .

- DNA Interaction : Molecular docking studies suggest that the compound binds effectively to calf-thymus DNA, indicating a potential mechanism through which it exerts its cytotoxic effects .

Structure-Activity Relationship (SAR)

The SAR analysis highlights several key features that enhance the biological activity of thiazole derivatives:

- Fluorine Substitution : The presence of fluorine at the 2-position of the phenyl ring increases lipophilicity and enhances cellular uptake.

- Indole Moiety : The indole structure contributes to the overall stability and bioactivity of the compound.

- Thiazole Ring : Essential for cytotoxicity; modifications at various positions on this ring can lead to significant changes in potency .

Case Studies

- Study on HepG-2 Cells : A recent study demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability, with morphological changes indicative of apoptosis observed under microscopy.

- MCF-7 Cell Line Study : In another study focusing on MCF-7 cells, flow cytometry analysis revealed an increase in sub-G1 phase cells after treatment, confirming apoptosis induction.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 2-(2-fluorophenyl)-N-(1H-indol-5-yl)-4-methyl-1,3-thiazole-5-carboxamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via condensation of 2-fluorobenzaldehyde derivatives with thiazole precursors, followed by coupling with 5-aminoindole. Key steps include:

- Thiazole ring formation : Use chloroacetic acid and sodium acetate under reflux to cyclize thiourea intermediates, as demonstrated in thiazole syntheses .

- Indole coupling : Optimize amide bond formation using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF at 0–5°C to minimize side reactions .

- Purification : Employ column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : Use - and -NMR in DMSO-d6 to resolve aromatic protons (e.g., indole NH at ~11 ppm) and thiazole carbons .

- X-ray crystallography : Refine crystal structures using SHELX programs (e.g., SHELXL for small-molecule refinement), leveraging high-resolution data to resolve fluorine and sulfur atom positions . For example, ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methylthiazole-5-carboxylate was resolved via SHELX with R-factor <0.05 .

- Mass spectrometry : Confirm molecular weight via ESI-MS in positive ion mode (expected [M+H]+ ~396 g/mol) .

Q. What in vitro assays are suitable for initial biological screening of this compound?

- Methodological Answer : Prioritize assays based on structural analogs:

- Anticancer activity : MTT assay against cancer cell lines (e.g., MCF-7, HepG2) with IC50 determination after 48–72 h exposure .

- Enzyme inhibition : Screen against kinases (e.g., EGFR, VEGFR2) using fluorescence-based ADP-Glo™ assays, given thiazole-carboxamide’s role in ATP-binding pocket interactions .

- Solubility assessment : Quantify aqueous solubility via shake-flask method (pH 7.4 PBS) to guide formulation for in vivo studies .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the fluorophenyl and indole moieties?

- Methodological Answer :

- Fluorophenyl modifications : Synthesize analogs with meta/para-F substitutions and compare logP (via HPLC) and binding affinity (e.g., SPR for target proteins) .

- Indole substitutions : Replace 5-aminoindole with 5-methoxy or 5-nitro groups to evaluate electronic effects on bioactivity. Use DFT calculations (B3LYP/6-31G*) to correlate substituent electronegativity with activity .

- Thiazole methylation : Test 4-H vs. 4-CH3 analogs to assess steric effects on target engagement .

Q. How can discrepancies between in vitro potency and in vivo efficacy be resolved?

- Methodological Answer :

- Pharmacokinetic profiling : Measure plasma stability (e.g., mouse microsomal assays) and bioavailability (IV vs. oral administration). Low solubility (common in thiazole-carboxamides) may require nanoformulation (e.g., PEGylated liposomes) .

- Metabolite identification : Use LC-MS/MS to detect oxidative metabolites (e.g., indole hydroxylation) that reduce efficacy .

- Tissue distribution : Perform radiolabeled (e.g., ) studies to assess compound accumulation in target organs .

Q. What computational strategies are recommended to predict binding modes and off-target interactions?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina with crystal structures (e.g., PDB 3WZE for EGFR) to model thiazole-carboxamide interactions. Prioritize poses with hydrogen bonds to backbone amides (e.g., Met793) .

- MD simulations : Run 100-ns simulations (AMBER force field) to assess stability of ligand-protein complexes. Calculate binding free energy via MM-PBSA .

- Off-target screening : Employ Schrödinger’s Pan-Assay Interference Compounds (PAINS) filter to eliminate promiscuous binders .

Q. What challenges arise in resolving the crystal structure of this compound, and how can they be mitigated?

- Methodological Answer :

- Crystallization issues : Low solubility may hinder crystal growth. Use vapor diffusion with 2-methyl-2,4-pentanediol (MPD) as precipitant .

- Disorder modeling : For flexible indole/fluorophenyl groups, apply SHELXL’s PART instruction and refine occupancy ratios .

- Data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to enhance resolution for light atoms (e.g., fluorine) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.